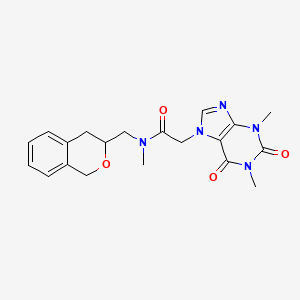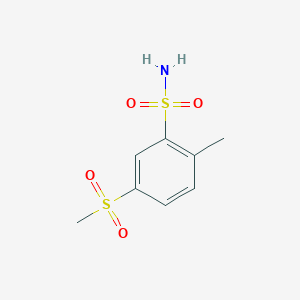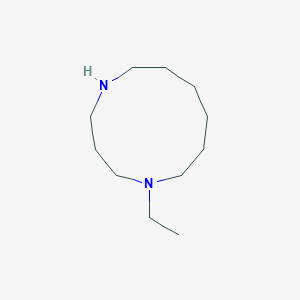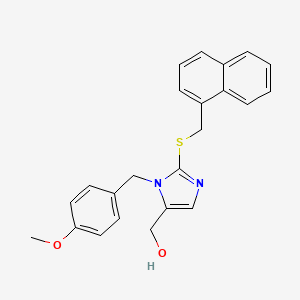![molecular formula C12H17N3O4 B2513629 2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid CAS No. 1782356-12-0](/img/structure/B2513629.png)
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid, also known as MPAEP, is a pyrimidine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular weight of 277.3 g/mol and a melting point of approximately 225°C.
Applications De Recherche Scientifique
Tautomeric Equilibria in Nucleic Acid Bases
The tautomeric equilibria of nucleic acid bases, including purine and pyrimidine, play a crucial role in their interactions with the environment, influencing biological processes such as mutation and base pairing. Studies using infrared spectroscopy on matrix-isolated bases highlight the importance of environmental interactions in stabilizing specific tautomeric forms, with potential implications for spontaneous mutation and biological function (Person et al., 1989).
Ectoine Biosynthesis in Halotolerant Methanotrophs
Ectoine, a compound related to pyrimidine structures, demonstrates significant water retention properties, stabilizing biomolecules and cells, which find applications in scientific research, cosmetics, and medicine. The study of ectoine biosynthesis genes in halotolerant methanotrophs offers insights into its production, with potential applications in biotechnology and medical research (Reshetnikov et al., 2011).
Synthesis of Pyrimidine Derivatives for Anti-inflammatory Applications
Research into the synthesis of substituted tetrahydropyrimidine derivatives has shown potential for in-vitro anti-inflammatory activity, suggesting a pathway for developing new anti-inflammatory drugs. The study provides insights into the structural requirements for anti-inflammatory activity, highlighting the versatility of pyrimidine scaffolds in drug discovery (Gondkar et al., 2013).
Optoelectronic Applications of Pyrimidine Derivatives
The incorporation of pyrimidine and quinazoline derivatives into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the broad applicability of pyrimidine scaffolds beyond traditional pharmaceutical uses (Lipunova et al., 2018).
Levulinic Acid from Biomass for Drug Synthesis
Levulinic acid, a biomass-derived compound, has been identified as a versatile precursor for synthesizing a wide range of chemicals, including those with pyrimidine structures. Its use in drug synthesis demonstrates the potential for sustainable and cost-effective pharmaceutical production, with implications for cancer treatment and medical materials (Zhang et al., 2021).
Propriétés
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-7-5-9-13-6-4-8(15-9)10(16)17/h4,6H,5,7H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPMIUCYYDSOOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrimidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2513546.png)

![2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester](/img/structure/B2513548.png)

![N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2513550.png)
![Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2513551.png)

![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B2513553.png)


![2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2513560.png)

![N'-(2-Ethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2513563.png)
![2-{[1-(4-Nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2513568.png)